molecular formula C9H10ClF3N2O2 B2542476 [(2-Nitrophenyl)methyl](2,2,2-trifluoroethyl)amine hydrochloride CAS No. 1171562-15-4

[(2-Nitrophenyl)methyl](2,2,2-trifluoroethyl)amine hydrochloride

Cat. No.: B2542476
CAS No.: 1171562-15-4
M. Wt: 270.64
InChI Key: FEKBSAJDRINKOZ-UHFFFAOYSA-N
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Description

(2-Nitrophenyl)methylamine hydrochloride is a fluorinated organic compound characterized by a 2-nitrophenylmethyl group attached to a trifluoroethylamine backbone, with a hydrochloride counterion.

Properties

IUPAC Name

2,2,2-trifluoro-N-[(2-nitrophenyl)methyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2.ClH/c10-9(11,12)6-13-5-7-3-1-2-4-8(7)14(15)16;/h1-4,13H,5-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKBSAJDRINKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCC(F)(F)F)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Nitrophenyl)methylamine hydrochloride typically involves the reaction of 2-nitrobenzyl chloride with 2,2,2-trifluoroethylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(2-Nitrophenyl)methylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Nitrophenyl)methylamine hydrochloride is used in several scientific research fields:

Mechanism of Action

The mechanism of action of (2-Nitrophenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can participate in various chemical reactions, while the trifluoroethylamine moiety can enhance the compound’s stability and reactivity. These interactions can affect biological pathways and molecular targets, making the compound useful in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of (2-Nitrophenyl)methylamine hydrochloride to other trifluoroethylamine derivatives are outlined below.

Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Groups Key Structural Features References
(2-Nitrophenyl)methylamine hydrochloride C₉H₁₀ClF₃N₂O₂ ~270.6 2-Nitrophenyl, trifluoroethyl Electron-withdrawing nitro group; aromatic ring with meta-directing substituent
(4-Methoxyphenyl)methylamine hydrochloride C₁₀H₁₃ClF₃NO 255.67 4-Methoxyphenyl, trifluoroethyl Electron-donating methoxy group; para-substituted aromatic ring
N-Methyl-2,2,2-trifluoroethylamine hydrochloride C₃H₇ClF₃N 149.54 Methyl, trifluoroethyl Simple aliphatic structure; no aromatic substituents
(Thiophen-2-yl)methylamine hydrochloride C₇H₈ClF₃NS 226.65 Thiophene, trifluoroethyl Heteroaromatic thiophene ring; sulfur-containing moiety
4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride C₇H₁₀ClF₃NO₂ 233.61 Trifluoroethyl, α,β-unsaturated carboxylic acid Conjugated double bond; acidic functional group

Functional and Application Differences

  • [(2-Nitrophenyl)methyl] analog : The nitro group may enhance reactivity in electrophilic substitution or reduction reactions. Its discontinued status suggests niche or discontinued applications, possibly in medicinal chemistry or agrochemical intermediates .
  • [(4-Methoxyphenyl)methyl] analog : The methoxy group’s electron-donating nature could improve stability in oxidative environments. Such compounds are often explored in drug discovery for improved pharmacokinetics .
  • N-Methyl-2,2,2-trifluoroethylamine : Simpler structure likely suits it as a building block for fluorinated surfactants or ligands in catalysis .
  • Thiophene-containing analog : The sulfur atom in thiophene may facilitate coordination chemistry or serve as a bioisostere in drug design .

Biological Activity

(2-Nitrophenyl)methylamine hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive understanding.

Synthesis

The synthesis of (2-Nitrophenyl)methylamine hydrochloride typically involves the reaction between 2-nitrobenzyl chloride and 2,2,2-trifluoroethylamine. The process is characterized by the formation of an amine bond and is often conducted under controlled conditions to optimize yield and purity.

Antimicrobial Properties

Research has indicated that compounds similar to (2-Nitrophenyl)methylamine exhibit significant antimicrobial activity. For instance, studies evaluating arylphosphoramidates have shown that modifications in the structure can enhance their efficacy against various bacterial strains. The biological activity is often assessed through microbial sensitivity tests which measure the minimum inhibitory concentration (MIC) against target microorganisms .

Anti-Acetylcholinesterase Activity

Another area of interest is the anti-acetylcholinesterase activity of related compounds. This activity is crucial in the context of neurodegenerative diseases such as Alzheimer's. The inhibition of acetylcholinesterase leads to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive functions .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study involving a series of substituted arylphosphoramidates demonstrated that modifications in the aryl group significantly influenced antimicrobial efficacy. Compounds with electron-withdrawing groups showed enhanced activity against Gram-positive bacteria compared to their electron-donating counterparts.
Compound StructureMIC (µg/mL)Activity Against
Arylphosphoramidate 18Staphylococcus aureus
Arylphosphoramidate 216Escherichia coli
(2-Nitrophenyl)methylamine hydrochlorideTBDTBD

The mechanisms underlying the biological activities of (2-Nitrophenyl)methylamine hydrochloride can be attributed to its structural features:

  • Nitro Group Influence : The presence of a nitro group on the phenyl ring may enhance electron affinity, facilitating interactions with biological targets.
  • Trifluoroethyl Substitution : The trifluoroethyl group contributes to lipophilicity and may enhance membrane permeability, allowing for better cellular uptake and bioavailability .

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of compounds related to (2-Nitrophenyl)methylamine hydrochloride. Key findings include:

  • Increased Antimicrobial Activity : Modifications leading to increased hydrophobicity correlate with enhanced antimicrobial properties.
  • Neuroprotective Effects : Compounds exhibiting anti-acetylcholinesterase activity also demonstrate potential neuroprotective effects in vitro.

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